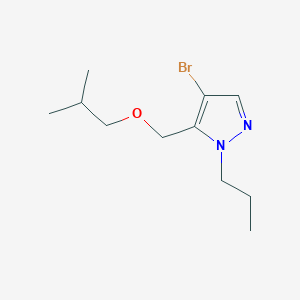![molecular formula C24H27N3O7S B2501754 dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate CAS No. 790242-14-7](/img/structure/B2501754.png)
dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate, is a complex organic molecule that appears to contain a benzene-1,4-dicarboxylate core with various substituents including a sulfonylpiperazine moiety and an acetyl amino group. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl-containing compounds and their synthesis, properties, and structures, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related sulfonyl compounds involves reactions between different sulfonamides and reagents such as dimethyl-dichlorosilane or chlorosulfonic acid. For example, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was achieved by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane, yielding a product in 68% to 96% yield . Similarly, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-methyl-benzenesulfonamide derivatives with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of the compound of interest, considering the presence of sulfonyl and amino groups in its structure.
Molecular Structure Analysis
The molecular structures of the synthesized sulfonyl compounds were characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction . The crystal structures revealed that these molecules can form molecular crystals with specific space groups and can be linked by short contacts or hydrogen bonds, such as O⋯H-C contacts or C-H⋯O type hydrogen bonds . These structural analyses are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions of the compound of interest.
Chemical Reactions Analysis
The papers discuss the reactivity of sulfonyl compounds in various chemical reactions. For instance, the kinetic investigations of substitution reactions in aqueous solutions for the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were correlated with their stereochemical characteristics . Additionally, the reaction of dimethyl heptalene-4,5-dicarboxylates with lithiated methyl sulfones followed by BuLi led to the formation of benzo[a]heptalenes and accompanying products through a series of Michael addition, (sulfonyl)methylation, and cyclization reactions . These reactions highlight the reactivity of sulfonyl groups and could provide insights into the potential chemical behavior of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing compounds are influenced by their molecular structure and the nature of their substituents. The provided papers do not directly discuss the physical properties such as melting point, solubility, or stability of the compounds synthesized. However, the molecular-electronic structure and the intramolecular hydrogen bonds, as well as the charge density on electronegative atoms, were investigated using ab initio quantum-chemical calculations . These properties are important for predicting the behavior of the compound of interest in different environments and could be studied using similar computational methods.
科学的研究の応用
Synthesis and Receptor Antagonism Research into sulfonamides derived from dimethyl terephthalate has led to the development of potent adenosine A2B receptor antagonists. A novel synthesis method overcoming low yields in standard sulfonamide formation reactions has produced compounds with significantly enhanced receptor affinity. One of the synthesized sulfonamides demonstrated high selectivity and potency against the human A2B receptor, indicating potential for therapeutic applications in diseases where adenosine plays a regulatory role (Luo Yan et al., 2006).
Supramolecular Chemistry and Crystal Engineering The interaction of N-donor type compounds with 5-sulfosalicylic acid has been explored, showcasing the impact of hydrogen-bonding on supramolecular architectures. This study provides insight into crystal engineering and host-guest chemistry, highlighting the formation of complex structures through specific molecular interactions (Lei Wang et al., 2011).
Antimicrobial Activity Sulfonamide derivatives have been investigated for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential for the development of new antimicrobial agents based on sulfonamide chemistry (M. Ghorab et al., 2017).
Cryoprotection and Antifreeze Properties Polyampholytes derived from dimethyl sulfoxide (DMSO) analogs have demonstrated properties akin to antifreeze proteins, including ice recrystallization inhibition. These materials offer promising alternatives to DMSO as cryoprotective agents due to their lower cytotoxicity and ability to preserve cell viability and differentiation potential during cryopreservation processes (K. Matsumura & S. Hyon, 2009).
特性
IUPAC Name |
dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-33-23(29)19-8-9-20(24(30)34-2)21(16-19)25-22(28)17-26-11-13-27(14-12-26)35(31,32)15-10-18-6-4-3-5-7-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,28)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXKYZFOWLPPZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2501672.png)
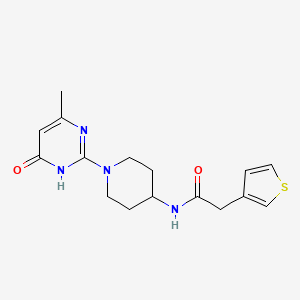
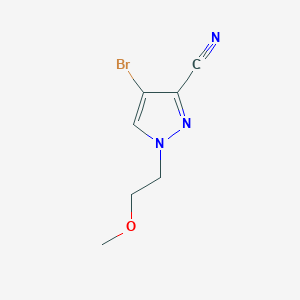
![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)

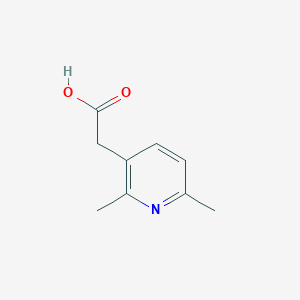
![2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501681.png)
![1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501682.png)
![5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2501685.png)
![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)
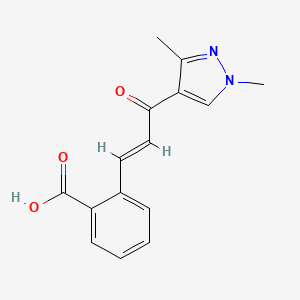
![[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride](/img/structure/B2501691.png)
